

The Solubility Profile of N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N-hydroxy-3,5-dimethoxybenzamide*

Cat. No.: *B12515977*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **N-hydroxy-3,5-dimethoxybenzamide**, a compound also known as Belinostat. The following sections detail its solubility in a range of common solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is critical for researchers and professionals involved in the formulation and development of pharmaceuticals containing this active ingredient.

Quantitative Solubility Data

The solubility of **N-hydroxy-3,5-dimethoxybenzamide** has been determined in various organic and aqueous solvent systems. The data, compiled from multiple sources, is summarized in the table below for ease of comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form (e.g., crystalline vs. amorphous) of the compound.

Solvent System	Solubility
Dimethyl Sulfoxide (DMSO)	~30 - 100 mg/mL
Ethanol	~25 - >200 mg/mL
Dimethyl Formamide (DMF)	~30 mg/mL
1:3 DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2)	~0.25 mg/mL
Distilled Water	0.14 mg/mL
Aqueous Solution (pH 7.4)	0.08 mg/mL[1]
Polyethylene Glycol 400 (PEG 400)	~1.5 mg/mL[2]
10% DMSO in 90% (20% SBE- β -CD in saline)	≥ 2.5 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.08 mg/mL[3]
10% DMSO in 90% corn oil	≥ 2.08 mg/mL[3]
Gastric Medium (pH 2 HCl, amorphous form)	>1800 μ g/mL[4]
Intestinal Medium (pH 6.5 PBS with FaSSIF, amorphous)	>2500 μ g/mL[4]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol outlines the key steps for assessing the solubility of **N-hydroxy-3,5-dimethoxybenzamide**.

1. Materials and Equipment:

- **N-hydroxy-3,5-dimethoxybenzamide** (crystalline powder)
- Selected solvents (analytical grade)

- Glass vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Calibrated analytical balance
- pH meter

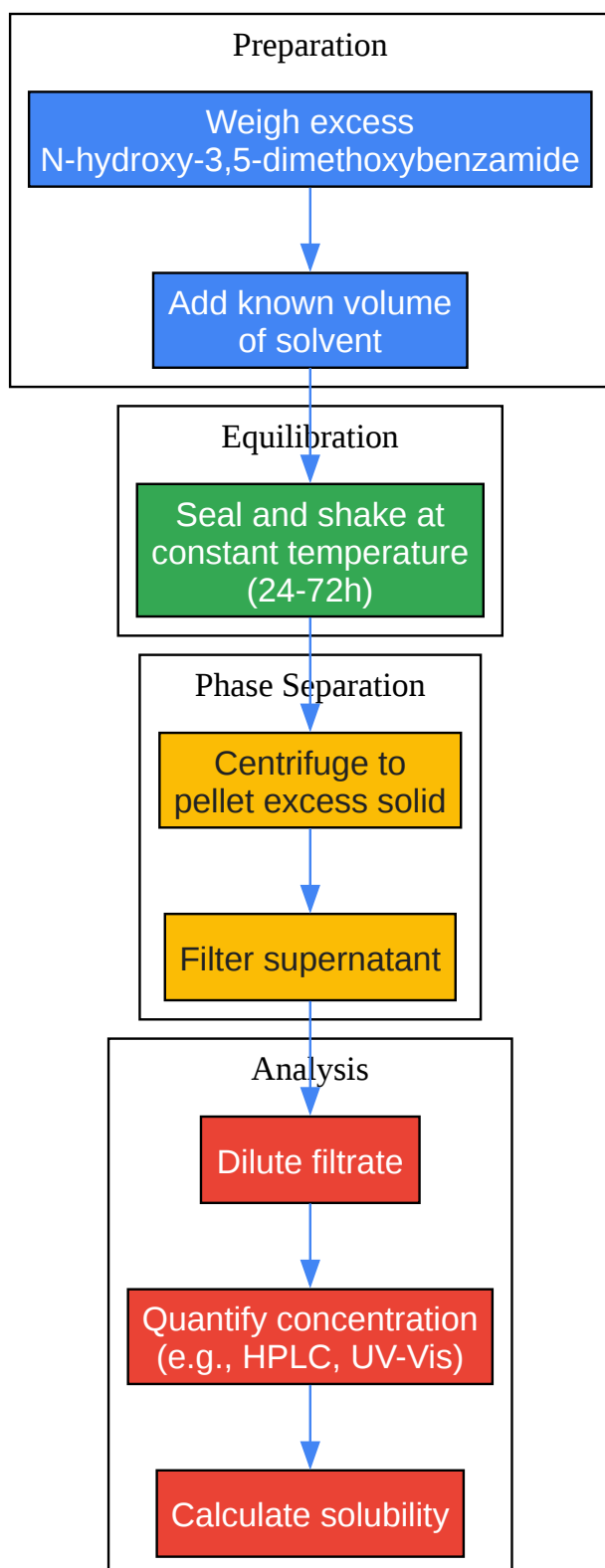
2. Procedure:

- **Preparation of Solvent:** Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the target value.
- **Addition of Compound:** Add an excess amount of **N-hydroxy-3,5-dimethoxybenzamide** to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Dispensing of Solvent:** Add a known volume or mass of the selected solvent to the vial containing the compound.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid particles suspended.
- **Phase Separation:** After the equilibration period, allow the suspensions to settle. To separate the solid and liquid phases, centrifuge the vials at a high speed.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. For further purification, filter the collected supernatant through a syringe filter.

- **Sample Dilution:** Dilute the clear, saturated solution with a suitable solvent to bring the concentration within the analytical range of the quantification method.
- **Quantification:** Analyze the concentration of **N-hydroxy-3,5-dimethoxybenzamide** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
- **Calculation:** Calculate the solubility of the compound in the selected solvent, expressed in units such as mg/mL or $\mu\text{g/mL}$.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination method.



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Caption: Workflow for Thermodynamic Solubility Determination.

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